![molecular formula C21H22N2O2 B2889529 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide CAS No. 941871-06-3](/img/structure/B2889529.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

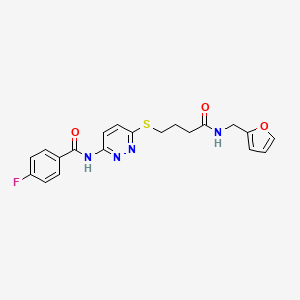

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to a quinoline, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring. The quinoline in this compound is a 3,4-dihydro-2H-quinolin-6-yl, indicating specific substitutions on the quinoline ring. The compound also contains a cyclopropanecarbonyl group, which is a carbonyl group (C=O) attached to a cyclopropane ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (benzene and pyridine) rings, a cyclopropane ring, and polar functional groups (amide and carbonyl). These features could influence its reactivity, stability, and interactions with other molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups (amide and carbonyl) in this compound might make it more soluble in polar solvents. The aromatic rings could contribute to its stability .Scientific Research Applications

Psycho- and Neurotropic Profiling

A study focused on psycho- and neurotropic properties of novel quinolinone derivatives, including compounds structurally related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide. The research identified compounds with specific sedative effects and considerable anti-amnesic and antihypoxic activities, suggesting their potential for profound studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Synthetic Methodology

Another study explored the synthesis of quinoline derivatives through a remarkable cyclopropanation process. This research offers insights into the synthetic routes that could potentially be applied to the synthesis of this compound and its derivatives (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

HIV-1 Integrase Inhibitors

Research into the application of Morita-Baylis-Hillman reaction in the synthesis of quinolones, including those related to this compound, has shown potential for creating novel HIV-1 integrase inhibitors. This highlights the compound's relevance in developing new therapeutic agents for HIV (Sekgota et al., 2017).

Anticancer Applications

A study on organometallic Re(I) complexes, involving derivatives of quinolinones similar to this compound, investigated their potential as photodynamic therapy (PDT) photosensitizers. The research found that these complexes are excellent singlet oxygen generators, indicating their utility in targeting cancer cells through PDT (Leonidova et al., 2014).

Synthetic Routes for Biological Active Compounds

Further synthetic methodologies involve the annulation of cyclopropane derivatives with 2-aminobenzaldehydes for the synthesis of polysubstituted quinolines, providing a basis for the creation of biologically active compounds that may include structures akin to this compound (Wan et al., 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-14-4-2-5-17(12-14)20(24)22-18-9-10-19-16(13-18)6-3-11-23(19)21(25)15-7-8-15/h2,4-5,9-10,12-13,15H,3,6-8,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJCBKKPCCSVCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}acetamide](/img/structure/B2889446.png)

![2-[(2-Phenylethyl)amino]nicotinonitrile](/img/structure/B2889450.png)

![4-Methyl-1-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)piperidine hydrochloride](/img/structure/B2889451.png)

![N-(4-chlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2889452.png)

![Ethyl 2-isobutyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2889453.png)

![1-(4-Methoxyphenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2889454.png)

![N-Ethyl-5-formyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-A]pyridine-3-carboxamide](/img/structure/B2889455.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889459.png)

![rac-(2R,3R)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-amine dihydrochloride, trans](/img/structure/B2889464.png)

![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)